(4-Ethylthiazol-2-yl)methanol
Overview
Description
(4-Ethylthiazol-2-yl)methanol, also known as ETM, is a versatile compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains a thiazole ring and a hydroxyl group. ETM has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored the ability of thiazole derivatives to scavenge free radicals and mitigate oxidative damage .
- Thiazoles have shown promise as antimicrobial and antifungal agents. Researchers have studied their effectiveness against various pathogens, including bacteria and fungi. The compound may have potential in combating infections .
- Thiazoles have been associated with antitumor and cytotoxic effects. Researchers have synthesized derivatives and evaluated their impact on cancer cells. Our compound might exhibit similar properties, making it relevant for cancer research .
- Beyond medicinal applications, thiazoles find use in various fields. For instance:
Antioxidant Properties
Antimicrobial and Antifungal Activity
Antitumor and Cytotoxic Activity
Biological Applications Beyond Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can bind to receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . The interaction of these compounds with their targets leads to changes in the function of these targets, thereby exerting their biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, they may be involved in the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (4-Ethylthiazol-2-yl)methanol.
Result of Action
For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-5-4-9-6(3-8)7-5/h4,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVQPDWGASDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylthiazol-2-yl)methanol |
Synthesis routes and methods
Procedure details
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